molecular formula C12H12N2O4 B14907467 Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate

Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate

Cat. No.: B14907467
M. Wt: 248.23 g/mol
InChI Key: RHEMXLGKTCNVMU-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a methyl group at the 3-position, and a nitro group at the 7-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

Major Products

    Oxidation: Nitroindole derivatives.

    Reduction: Aminoindole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate is unique due to the presence of the nitro group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This structural feature makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(15)10-7(2)8-5-4-6-9(14(16)17)11(8)13-10/h4-6,13H,3H2,1-2H3

InChI Key

RHEMXLGKTCNVMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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